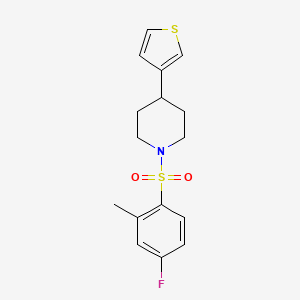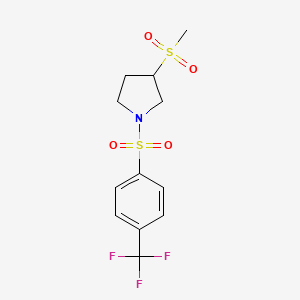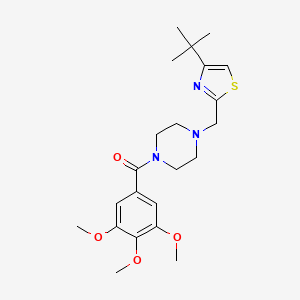
1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a notable compound due to its intriguing chemical structure and potential applications in various fields. It comprises a dimethylamino group, a phenoxy group linked to a complex aliphatic chain, and a propanol moiety. Its hydrochloride form enhances its stability and solubility, making it a valuable compound for research and industrial purposes.
Mecanismo De Acción
Target of Action
The primary targets of 1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride are cellular membranes . This compound is a nonionic detergent used to solubilize and permeabilize these membranes .
Mode of Action
This compound interacts with its targets by solubilizing and permeabilizing unfixed eukaryotic membranes . This interaction results in changes to the membrane’s structure and function, allowing for the extraction of DNA .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA extraction . By solubilizing and permeabilizing the membranes, it facilitates the release of DNA from the cells . The downstream effects include the availability of DNA for further analysis or manipulation .
Pharmacokinetics
As a nonionic detergent, it is soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the solubilization and permeabilization of cellular membranes . This leads to the release of DNA from the cells, enabling its extraction for further analysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Route 1: : One common synthetic route involves the nucleophilic substitution reaction where 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol reacts with dimethylamine under anhydrous conditions, often facilitated by a catalyst like potassium carbonate.
Route 2: : An alternative method includes the preparation of 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-one followed by reductive amination using dimethylamine and a reducing agent such as sodium borohydride.
Industrial Production Methods
For large-scale production, the synthesis is often optimized to ensure higher yields and purity. This may involve continuous flow reactors where parameters such as temperature, pressure, and solvent systems are meticulously controlled. Industrial methods prioritize efficiency, cost-effectiveness, and safety.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation at the alcohol group to form a ketone.
Reduction: : The propanol moiety can be reduced to a more saturated hydrocarbon chain.
Substitution: : The aromatic phenoxy group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄.
Reduction: : Sodium borohydride (NaBH₄) is frequently used as a reducing agent.
Substitution: : Friedel-Crafts alkylation or acylation with aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed from These Reactions
Oxidation: : Formation of a corresponding ketone.
Reduction: : Formation of a fully reduced hydrocarbon.
Substitution: : Introduction of various functional groups to the aromatic ring, leading to diversified derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for pharmaceutical development, particularly in drug discovery for targeting specific molecular pathways.
Industry: : Applied in the formulation of various industrial products, such as surfactants and polymer additives.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride stands out due to its unique structural features:
Comparison: : Compounds such as 1-(Dimethylamino)-3-phenoxypropan-2-ol or its various isomers.
Uniqueness: : The presence of the 2,4,4-trimethylpentan-2-yl group imparts specific steric and electronic effects, leading to distinct reactivity and properties.
Similar Compounds
1-(Dimethylamino)-3-phenoxypropan-2-ol
3-(4-tert-Butylphenoxy)propan-2-ol
1-(Dimethylamino)-3-(4-(tert-butyl)phenoxy)propan-2-ol
There you have it—an article capturing the essence of this fascinating compound. How about exploring another aspect of this compound's applications or venturing into new territory altogether?
Propiedades
IUPAC Name |
1-(dimethylamino)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-18(2,3)14-19(4,5)15-8-10-17(11-9-15)22-13-16(21)12-20(6)7;/h8-11,16,21H,12-14H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYYUESKORTAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2704617.png)
![2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2704620.png)
![N-(1-cyanocyclopentyl)-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B2704622.png)





![Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2704628.png)
![(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2704632.png)

![N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2704636.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2704638.png)
